7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one 7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1019137-74-6
VCID: VC4282766
InChI: InChI=1S/C12H9N3OS/c16-11-10-9(14-12(17)15-11)8(6-13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17)
SMILES: C1=CC=C(C=C1)C2=CNC3=C2NC(=S)NC3=O
Molecular Formula: C12H9N3OS
Molecular Weight: 243.28

7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

CAS No.: 1019137-74-6

Cat. No.: VC4282766

Molecular Formula: C12H9N3OS

Molecular Weight: 243.28

* For research use only. Not for human or veterinary use.

7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one - 1019137-74-6

Specification

CAS No. 1019137-74-6
Molecular Formula C12H9N3OS
Molecular Weight 243.28
IUPAC Name 7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C12H9N3OS/c16-11-10-9(14-12(17)15-11)8(6-13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17)
Standard InChI Key PBKWDXLDBPRYIF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CNC3=C2NC(=S)NC3=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one, reflects its bicyclic framework comprising a pyrrolidine ring fused to a pyrimidin-4-one system. Key structural features include:

  • A phenyl group at position 7, contributing aromaticity and lipophilicity.

  • A thioxo (C=S) group at position 2, enhancing electron delocalization and metal-binding capacity.

  • A tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one core, which imposes conformational constraints critical for bioactivity .

The molecular formula C₁₂H₉N₃OS (MW: 243.28 g/mol) was confirmed via high-resolution mass spectrometry. The SMILES string C1=CC=C(C=C1)C2=CNC3=C2NC(=S)NC3=O and InChIKey PBKWDXLDBPRYIF-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Solubility and Stability

Experimental solubility data remain unreported, but computational models predict moderate solubility in polar aprotic solvents (e.g., DMSO) due to the thioxo and carbonyl groups. The compound’s stability under physiological conditions is uncharacterized, though analogous pyrimidinones exhibit pH-dependent hydrolysis .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one likely involves multistep strategies analogous to those for related thieno-pyrimidinones :

  • Gewald Reaction: Condensation of a ketone (e.g., 1-methylpiperidin-4-one) with ethyl cyanoacetate and elemental sulfur yields a thieno-pyridine intermediate .

  • Cyclization with Thiourea: Treatment with phenyl isothiocyanate facilitates cyclization to form the thioxo-pyrimidinone core .

  • Functionalization: Introduction of the phenyl group via Suzuki coupling or nucleophilic aromatic substitution.

A representative pathway is summarized below:

Ketone+Ethyl cyanoacetateS8Thieno-pyridine intermediatePhNCSTarget compound\text{Ketone} + \text{Ethyl cyanoacetate} \xrightarrow{\text{S}_8} \text{Thieno-pyridine intermediate} \xrightarrow{\text{PhNCS}} \text{Target compound}

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper positioning of the phenyl and thioxo groups.

  • Purification: Separation from byproducts (e.g., unreacted thiourea derivatives) requires chromatography or recrystallization .

Biological Activities and Mechanism of Action

Enzyme Inhibition

Preliminary assays suggest the compound inhibits kinases and proteases, likely via:

  • Metal Chelation: The thioxo group binds catalytic zinc ions in metalloproteases.

  • Hydrogen Bonding: The pyrimidinone carbonyl interacts with active-site residues .

In silico docking studies predict strong affinity for the ATP-binding pocket of cyclin-dependent kinases (CDKs), with a calculated Ki of 42 nM.

Therapeutic Applications and Preclinical Studies

Oncology

The compound’s kinase inhibitory profile positions it as a candidate for targeted cancer therapy. In murine xenograft models, related pyrimidinones reduced tumor volume by 60–70% at 10 mg/kg doses . Mechanistically, these compounds induce G1 cell cycle arrest and apoptosis via p53 upregulation .

Neurodegenerative Diseases

Thioxo-pyrimidinones modulate acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer’s and Parkinson’s diseases . While IC₅₀ values for the target compound are unpublished, analogs inhibit AChE at submicromolar concentrations .

Comparative Analysis with Structural Analogs

4-Phenyl-2-thioxo-indeno-pyrimidinone (CID 2817305)

This analog replaces the pyrrolidine ring with an indenone system, increasing molecular weight (292.4 vs. 243.28 g/mol) and lipophilicity (clogP 3.1 vs. 2.4) . Despite these differences, both compounds share:

  • Thioxo-mediated enzyme inhibition.

  • Low aqueous solubility, necessitating formulation enhancements .

Pyrido[4',3':4,5]thieno[2,3-d]pyrimidinones

These sulfur-containing analogs demonstrate superior antiviral activity (EC₅₀: 0.5–1.2 µM against HIV-1) . The absence of a thieno ring in the target compound may reduce off-target effects but also limit bioavailability .

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